

Application Notes and Protocols for the Midland Reduction of Acetylenic Ketones

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Compound of Interest		
Compound Name:	(S)-Alpine borane	
Cat. No.:	B1589228	Get Quote

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Introduction

The Midland reduction is a highly valuable method for the enantioselective reduction of prochiral ketones, particularly acetylenic ketones, to their corresponding secondary alcohols. This reaction utilizes a chiral reducing agent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commonly known as Alpine-Borane®, which is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and either (+)- or (-)- α -pinene. The steric bulk and chirality of the Alpine-Borane® reagent allow for the facial discrimination of the ketone, leading to the formation of a single enantiomer of the propargyl alcohol with high enantiomeric excess (ee). Propargyl alcohols are versatile synthetic intermediates in the synthesis of a wide range of biologically active molecules and complex natural products.

This application note provides a detailed experimental protocol for the Midland reduction of acetylenic ketones, a summary of representative quantitative data, and a workflow diagram illustrating the key steps of the process.

Data Presentation

The Midland reduction has been successfully applied to a variety of acetylenic ketones, demonstrating its utility in asymmetric synthesis. The following table summarizes the results for the reduction of several substrates using Alpine-Borane®.



Entry	Acetylenic Ketone (Substrate)	R¹	R²	Yield (%)	Enantiomeri c Excess (ee, %)
1	1-Octyn-3- one	n-Pentyl	Н	86	>95
2	4-Phenyl-3- butyn-2-one	Methyl	Phenyl	76	89
3	1-Phenyl-2- propyn-1-one	Phenyl	Н	75	92
4	1- (Trimethylsilyl)-3-butyn-2- one	Methyl	Trimethylsilyl	70	96
5	1-Cyclohexyl- 2-propyn-1- one	Cyclohexyl	Н	82	94

Experimental Protocols

This section details the experimental procedure for the Midland reduction of a representative acetylenic ketone, 1-octyn-3-one, to (R)-(+)-1-octyn-3-ol. This protocol can be adapted for other acetylenic ketones with minor modifications.

Materials:

- 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
- (+)-α-Pinene (distilled from LiAlH₄)
- 1-Octyn-3-one
- Tetrahydrofuran (THF), anhydrous
- Ethanolamine



- Sodium hydroxide (NaOH) solution (3 M)
- Hydrogen peroxide (H₂O₂) solution (30%)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Nitrogen gas (inert atmosphere)

Equipment:

- Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
- Septa and needles for inert atmosphere techniques
- · Heating mantle
- Rotary evaporator
- Separatory funnel
- · Standard laboratory glassware

Procedure:

Part A: Preparation of B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)

- Under a nitrogen atmosphere, charge a dry round-bottom flask with a 0.5 M solution of 9-BBN in THF (1.0 equivalent).
- Add (+)- α -pinene (1.1 equivalents) to the 9-BBN solution via syringe.
- Heat the mixture to reflux and maintain for 4 hours.
- Cool the reaction mixture to room temperature. The resulting solution contains the Alpine-Borane® reagent.

Part B: Asymmetric Reduction of 1-Octyn-3-one



- To the freshly prepared Alpine-Borane® solution from Part A, add 1-octyn-3-one (0.8 equivalents) dropwise at room temperature while stirring.
- Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Part C: Work-up and Purification

- After the reaction is complete, cool the flask in an ice bath and slowly add ethanolamine (2.0 equivalents) to quench the excess borane reagents.
- Stir the mixture for 30 minutes at room temperature.
- Carefully add 3 M aqueous sodium hydroxide solution (3.0 equivalents), followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 equivalents) while maintaining the temperature below 40 °C.
- Stir the mixture at room temperature for 1 hour to ensure complete oxidation of the borane intermediates.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluting with a mixture
 of hexane and ethyl acetate) or by distillation under reduced pressure to afford the
 enantiomerically enriched (R)-(+)-1-octyn-3-ol.

Mandatory Visualization

Caption: Experimental workflow for the Midland reduction of acetylenic ketones.







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